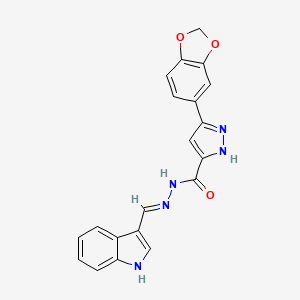

![molecular formula C24H27N3O3 B11646615 3-{(4Z)-4-[4-(dipropylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11646615.png)

3-{(4Z)-4-[4-(dipropylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dipropilaminobenzalacetona , es un compuesto químico con una estructura compleja. Vamos a desglosarlo:

- La estructura principal consiste en una parte de ácido benzoico (un anillo de benceno con un grupo ácido carboxílico).

- Unido al anillo de ácido benzoico, encontramos un anillo de pirazolona (un heterociclo de cinco miembros que contiene átomos de nitrógeno y oxígeno).

- El compuesto también presenta un grupo dipropilamino (dos grupos propilo unidos a un nitrógeno amino).

Métodos De Preparación

Rutas sintéticas: Existen varias rutas sintéticas para la Dipropilaminobenzalacetona, pero un método común implica la condensación de benzalacetona (una β-dicetona) con dipropilamina . La reacción generalmente ocurre en condiciones ácidas, lo que lleva a la formación del producto deseado.

Producción industrial: Si bien no se produce ampliamente en la industria, la Dipropilaminobenzalacetona se puede sintetizar a escala de laboratorio. La producción a gran escala puede implicar modificaciones para mejorar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

La Dipropilaminobenzalacetona participa en diversas reacciones químicas:

Condensación aldólica: La síntesis inicial implica una condensación aldólica entre benzalacetona y dipropilamina.

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que podría producir un derivado de ácido carboxílico.

Reducción: La reducción del anillo de pirazolona podría conducir a diferentes productos.

Sustitución: La parte de benzalacetona puede sufrir reacciones de sustitución nucleofílica.

Los reactivos comunes incluyen catalizadores ácidos (como el ácido clorhídrico), agentes oxidantes (como el permanganato de potasio) y agentes reductores (como el borohidruro de sodio).

Aplicaciones Científicas De Investigación

La Dipropilaminobenzalacetona encuentra aplicaciones en diversos campos:

Síntesis orgánica: Los investigadores lo utilizan como bloque de construcción para moléculas más complejas.

Fotofísica: Sus propiedades ópticas lo hacen útil en estudios relacionados con la fluorescencia y la fosforescencia.

Estudios biológicos: Algunos estudios exploran sus interacciones con enzimas o receptores.

Química medicinal: Las investigaciones sobre posibles candidatos a fármacos pueden incluir derivados de este compuesto.

Mecanismo De Acción

El mecanismo de acción exacto para Dipropilaminobenzalacetona depende de su aplicación específica. Puede interactuar con objetivos celulares, modular vías de señalización o exhibir otros efectos farmacológicos.

Comparación Con Compuestos Similares

La singularidad de la Dipropilaminobenzalacetona reside en su combinación de un andamiaje de benzalacetona, un anillo de pirazolona y el grupo dipropilamino. Compuestos similares incluyen derivados de benzalacetona y otras moléculas basadas en pirazolona.

: Ejemplo de una ruta sintética: J. Org. Chem. 2010, 75, 24, 8577–8580. : Propiedades ópticas: J. Phys. Chem. A 2013, 117, 16, 3423–3430. : Estudios biológicos: Bioorg. Med. Chem. Lett. 2018, 28, 9, 1579–1583.

Propiedades

Fórmula molecular |

C24H27N3O3 |

|---|---|

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

3-[(4Z)-4-[[4-(dipropylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |

InChI |

InChI=1S/C24H27N3O3/c1-4-13-26(14-5-2)20-11-9-18(10-12-20)15-22-17(3)25-27(23(22)28)21-8-6-7-19(16-21)24(29)30/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30)/b22-15- |

Clave InChI |

DGBAKXHHIDQNCK-JCMHNJIXSA-N |

SMILES isomérico |

CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C |

SMILES canónico |

CCCN(CCC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile](/img/structure/B11646535.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B11646549.png)

![(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646566.png)

![(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11646569.png)

![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)

![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)

![N-[3-(morpholin-4-yl)propyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11646608.png)

![2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11646617.png)

![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646619.png)

![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B11646623.png)